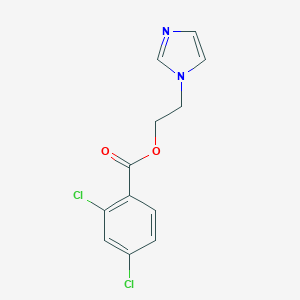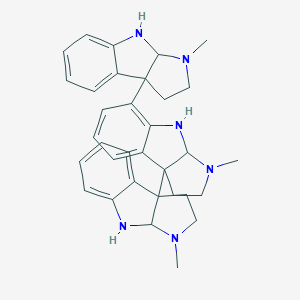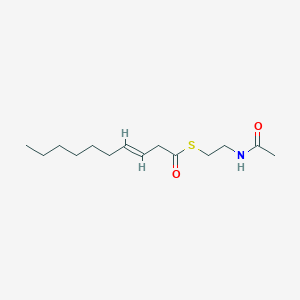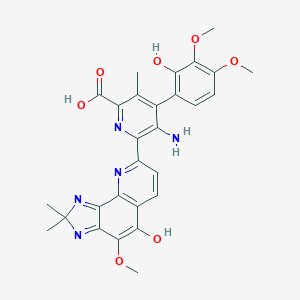
6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine, also known as CPQA, is a synthetic compound that has been widely used in scientific research. It belongs to the quinazoline family of compounds and has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine involves the inhibition of protein kinases. Specifically, 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine binds to the ATP-binding site of protein kinases and prevents them from phosphorylating their substrates. This leads to the inhibition of downstream signaling pathways and ultimately affects cellular processes such as proliferation, differentiation, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine has also been shown to affect the cardiovascular system by reducing blood pressure and improving endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine in lab experiments is its specificity for protein kinases. This allows researchers to study the role of specific protein kinases in various biological processes. Additionally, 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine is a fluorescent probe, which allows for visualization of protein-protein interactions in cells. However, one limitation of 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine. One direction is to study the role of specific protein kinases in cancer and other diseases using 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine as a tool. Another direction is to develop more water-soluble derivatives of 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine to improve its usability in lab experiments. Additionally, 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine could be used in combination with other compounds to develop more effective therapies for cancer and other diseases.
Métodos De Síntesis
The synthesis of 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine is a multistep process that involves the reaction of 2-aminopyridine with 6-chloro-4-quinazolinone in the presence of a base. The resulting intermediate is then subjected to a series of reactions to yield the final product. The purity of the final product can be determined using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine has been extensively used in scientific research as a tool to study various biological processes. It has been shown to inhibit the activity of protein kinases, which are enzymes that play important roles in cell signaling pathways. 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine has been used to study the role of protein kinases in cancer, inflammation, and other diseases. Additionally, 6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine has been used as a fluorescent probe to study protein-protein interactions in cells.
Propiedades
Nombre del producto |
6-Chloro-2-(2-pyridinyl)-4-quinazolinylamine |
|---|---|
Fórmula molecular |
C13H9ClN4 |
Peso molecular |
256.69 g/mol |
Nombre IUPAC |
6-chloro-2-pyridin-2-ylquinazolin-4-amine |
InChI |
InChI=1S/C13H9ClN4/c14-8-4-5-10-9(7-8)12(15)18-13(17-10)11-3-1-2-6-16-11/h1-7H,(H2,15,17,18) |
Clave InChI |
CONSCMQJHXHYRT-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)N |
SMILES canónico |
C1=CC=NC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=N2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1,1'-biphenyl]-2-yl-4-methoxybenzamide](/img/structure/B231361.png)
![2-Azatricyclo[3.3.1.1~3,7~]decan-1-amine](/img/structure/B231362.png)



![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)
![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)






![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)